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Compound of Interest

Compound Name: JWG-071

Cat. No.: B10817683 Get Quote

For Researchers, Scientists, and Drug Development Professionals

JWG-071 is a potent and selective chemical probe for Extracellular signal-regulated kinase 5

(ERK5), also known as MAPK7.[1][2] As with any kinase inhibitor, understanding its cross-

reactivity profile is crucial for interpreting experimental results and predicting potential off-target

effects. This guide provides a comparative analysis of JWG-071's reactivity with other kinases,

supported by available experimental data.

Quantitative Analysis of Kinase Inhibition
JWG-071 has been profiled against a panel of kinases to determine its selectivity. The following

table summarizes the half-maximal inhibitory concentrations (IC50) for JWG-071 against its

primary target, ERK5, and several notable off-target kinases.

Kinase IC50 (nM) Assay Platform

ERK5 (MAPK7) 88 Not Specified

LRRK2 109 Invitrogen Adapta

DCAMKL2 223 Invitrogen Z'-lyte

PLK4 328 Invitrogen Lanthascreen

Data sourced from Gray Lab and Selleck Chemicals websites.[1][2]
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Selectivity Insights:

JWG-071 demonstrates nearly equal potency against ERK5 and Leucine-rich repeat kinase

2 (LRRK2).[1]

It exhibits significantly improved selectivity (over 10-fold) for ERK5 compared to the BET

bromodomain family member BRD4, a known off-target of the parent compound XMD8-92.

However, JWG-071 retains potency against other kinases, including DCAMKL1 and PLK4.

Experimental Protocols
The IC50 values presented were determined using various commercially available kinase

assay platforms. Below are detailed methodologies for the key assays cited.

Invitrogen Adapta™ Universal Kinase Assay (for LRRK2):

The Adapta™ assay is a fluorescence resonance energy transfer (FRET)-based immunoassay

that measures kinase activity by detecting the formation of ADP.

Kinase Reaction: The kinase (e.g., LRRK2), a suitable substrate, and ATP are combined in a

reaction buffer. The reaction is initiated and allowed to proceed for a specified time, during

which ATP is converted to ADP by the active kinase.

Detection: A detection solution containing a europium-labeled anti-ADP antibody, an Alexa

Fluor® 647-labeled ADP tracer, and EDTA (to stop the kinase reaction) is added.

Signal Measurement: In the absence of ADP produced by the kinase, the tracer binds to the

antibody, resulting in a high FRET signal. ADP produced by the kinase competes with the

tracer for antibody binding, leading to a decrease in the FRET signal. The signal is measured

on a suitable plate reader.

Inhibitor Profiling: To determine the IC50 of an inhibitor like JWG-071, the assay is performed

with varying concentrations of the compound, and the resulting dose-response curve is used

to calculate the IC50 value.

Invitrogen Z'-LYTE™ Kinase Assay (for DCAMKL2):
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The Z'-LYTE™ assay is another FRET-based method that measures kinase activity through the

differential proteolysis of a phosphorylated versus a non-phosphorylated peptide substrate.

Kinase Reaction: The kinase (e.g., DCAMKL2) is incubated with a FRET-peptide substrate

and ATP. The kinase phosphorylates the peptide.

Development Reaction: A site-specific protease is added that selectively cleaves the non-

phosphorylated peptide.

Signal Measurement: Cleavage of the non-phosphorylated peptide disrupts FRET, leading to

a change in the emission ratio of the two fluorophores. Phosphorylation protects the peptide

from cleavage, thus maintaining the FRET signal. The extent of phosphorylation is

determined by measuring the emission ratio.

Inhibitor Profiling: IC50 values are determined by performing the assay in the presence of

serially diluted JWG-071.

Invitrogen LanthaScreen™ Eu Kinase Binding Assay (for PLK4):

The LanthaScreen™ binding assay directly measures the binding of an inhibitor to a kinase.

Assay Principle: The assay uses a terbium-labeled anti-tag antibody that binds to the kinase

and a fluorescently labeled tracer that binds to the ATP pocket of the kinase. This brings the

terbium and the tracer into close proximity, resulting in a high FRET signal.

Competitive Binding: An inhibitor (e.g., JWG-071) competes with the tracer for binding to the

kinase's ATP site.

Signal Measurement: As the inhibitor concentration increases, it displaces the tracer, leading

to a decrease in the FRET signal.

Inhibitor Profiling: The IC50 is calculated from the dose-response curve of the inhibitor

versus the FRET signal.
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To provide a clearer understanding of the experimental process and the biological context of

JWG-071's activity, the following diagrams are provided.
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Figure 1. Experimental workflow for determining kinase inhibitor IC50 values.
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Figure 2. Simplified signaling pathways of the intended target (ERK5) and a major off-target
(LRRK2) of JWG-071.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to the Kinase Cross-Reactivity of
JWG-071]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10817683#cross-reactivity-of-jwg-071-with-other-
kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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